molecular formula C9H22N2O2 B14328189 2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) CAS No. 102170-58-1

2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14328189
CAS No.: 102170-58-1
M. Wt: 190.28 g/mol
InChI Key: CMONMJOBILCYRM-UHFFFAOYSA-N
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Description

2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 5-aminopentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 5-aminopentylamine and ethylene oxide.

    Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.

    Catalysts: Acid or base catalysts may be used to accelerate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.

Scientific Research Applications

2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The alcohol groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]diphenol: This compound has a similar structure but with different functional groups.

    2,2’-[(Propane-1,3-diylbis(azanediyl))bis(methylene)]diphenol: Another similar compound with a different carbon chain length.

Uniqueness

2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is unique due to its specific combination of amine and alcohol functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

102170-58-1

Molecular Formula

C9H22N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[5-aminopentyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C9H22N2O2/c10-4-2-1-3-5-11(6-8-12)7-9-13/h12-13H,1-10H2

InChI Key

CMONMJOBILCYRM-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCN(CCO)CCO

Origin of Product

United States

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